2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol
Overview
Description
“2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol” is a chemical compound with the molecular formula C7H4F12O and a molecular weight of 332.09 . It is also known by its CAS number 25065-50-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentan-1-ol backbone with two trifluoromethyl groups and six fluorine atoms attached . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 139.6±35.0 °C and a density of 1.6 g/cm3 . It also has a predicted pKa value of 12.52±0.10 .Scientific Research Applications
Synthesis and Characterization of Fluorine-Containing Compounds
A highly fluorinated monomer, indicative of the chemical family to which "2,3,4,5,5,5-Hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol" belongs, was synthesized and characterized, showing potential applications in the development of materials with low dielectric properties and high thermal stability. These materials are valuable in electronics and aerospace for their hydrophobicity, chemical resistance, and unique thermal properties (Fitch et al., 2003).
Enhancement of Thermal and Mechanical Properties
The incorporation of fluorinated compounds into polyimides has been shown to enhance thermal, mechanical, and chemical properties. This suggests that "this compound" could serve as an effective additive in the creation of high-performance materials suitable for advanced engineering applications, where enhanced material properties are critical (Thompson et al., 2002).
Molecular Design for Energetic Materials
In the realm of energetic materials, the design and property prediction of compounds containing difluoroamino groups, akin to the structural elements of "this compound," have been explored. These compounds exhibit promising characteristics as energetic plasticizers, potentially improving the energy properties and operational temperature range of energetic compositions, which is essential for military and aerospace applications (Wang et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2,3,4,5,5,5-hexafluoro-2,4-bis(trifluoromethyl)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F12O/c8-2(3(9,1-20)5(11,12)13)4(10,6(14,15)16)7(17,18)19/h2,20H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUNVYNJIFBQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(C(F)(F)F)F)F)(C(F)(F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382149 | |
Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25065-50-3 | |
Record name | 1H,1H,3H-Perfluoro(2,4-dimethylpentan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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